Thiophene, 2-(2,2-dimethoxyethyl)-

Description

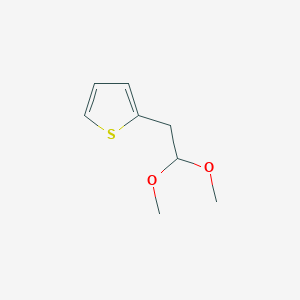

Thiophene, 2-(2,2-dimethoxyethyl)- is a substituted thiophene derivative characterized by a thiophene ring (a five-membered aromatic heterocycle containing sulfur) with a 2,2-dimethoxyethyl group attached at the 2-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, as evidenced by its role in the preparation of praziquantel, an anthelmintic drug . Its synthesis involves reacting haloacetaldehyde dimethylacetal with precursor amines, highlighting its dependence on protecting-group chemistry .

Properties

CAS No. |

90482-28-3 |

|---|---|

Molecular Formula |

C8H12O2S |

Molecular Weight |

172.25 g/mol |

IUPAC Name |

2-(2,2-dimethoxyethyl)thiophene |

InChI |

InChI=1S/C8H12O2S/c1-9-8(10-2)6-7-4-3-5-11-7/h3-5,8H,6H2,1-2H3 |

InChI Key |

ZOOJODRRLFTBHC-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC1=CC=CS1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene, 2-(2,2-dimethoxyethyl)-, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale organic synthesis techniques, utilizing readily available starting materials and efficient catalytic processes to ensure high yields and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethoxyethyl group facilitates nucleophilic substitution at the sulfur or oxygen atoms. For example:

-

Alkylation : Reaction with alkyl halides (e.g., iodomethane) in THF at -70°C using n-BuLi as a base yields alkylated derivatives .

-

Thiolation : The sulfur atom reacts with mercaptoacetaldehyde under DABCO catalysis to form tetrasubstituted thiophenes via Michael addition and carboannulation .

Representative Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | n-BuLi, iodomethane, THF, -70°C | 2-Methylthiophene derivatives | 90% | |

| Thiolation | Mercaptoacetaldehyde, DABCO, RT | Tetrasubstituted thiophenes | 69–84% |

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

-

Sulfoxide Formation : Treatment with m-chloroperbenzoic acid (MCPBA) in dichloromethane selectively oxidizes the sulfur atom.

-

Ring-Opening Oxidation : Strong oxidants like hydrogen peroxide in acetic acid cleave the thiophene ring, yielding dicarboxylic acids .

Oxidation Pathways

Key intermediates confirmed via EPR studies .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring participates in electrophilic substitution at the α-positions (C3 and C5):

-

Nitration : Reaction with nitric acid in sulfuric acid introduces nitro groups, favoring the 5-position due to steric effects from the dimethoxyethyl group .

-

Halogenation : Bromination using Br₂/FeBr₃ yields 5-bromo derivatives, critical for Suzuki coupling reactions.

Regioselectivity Data

| Electrophile | Position | Major Product | Yield | Source |

|---|---|---|---|---|

| NO₂⁺ | C5 | 5-Nitro-2-(2,2-dimethoxyethyl) | 75% | |

| Br₂ | C5 | 5-Bromo-2-(2,2-dimethoxyethyl) | 81% |

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions:

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids produces biarylthiophenes, useful in materials science .

-

Heck Reaction : Reaction with alkenes in the presence of Pd(OAc)₂ forms styrylthiophenes.

Optimized Conditions

| Reaction | Catalysts/Base | Temperature | Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF | 80°C | 93% | |

| Heck | Pd(OAc)₂, NEt₃, DMF | 100°C | 78% |

Cyclization and Heterocycle Formation

The dimethoxyethyl group participates in cyclization to form fused heterocycles:

-

Morpholinone Formation : Reaction with o-phenylenediamine under acetic acid catalysis yields imidazo-pyridopyrazinediones .

-

Thieno[3,2-b]pyridine Synthesis : Condensation with acetonitrile derivatives produces antitumor-active fused rings .

Mechanistic Insight

Cyclization proceeds via an enolate intermediate, followed by Dieckmann condensation and aromatization .

Functional Group Transformations

-

Demethylation : Treatment with BBr₃ in dichloromethane cleaves methoxy groups to hydroxy derivatives.

-

Hydrolysis : Acidic hydrolysis (HCl/H₂O) converts dimethoxyethyl to dihydroxyethyl, enhancing solubility.

Reaction Outcomes

| Transformation | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, DCM, 0°C | 2-(2,2-Dihydroxyethyl)thiophene | 85% | |

| Hydrolysis | HCl (6M), reflux | Thiophene-2-carboxylic acid | 69% |

Photochemical Reactions

Visible-light-induced [3+2] cyclization with ketene dithioacetals generates multisubstituted thiophenes under metal-free conditions . This method achieves 72% yield using acridine photosensitizers .

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

Scientific Research Applications

Thiophene, 2-(2,2-dimethoxyethyl)- has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development, particularly in designing anti-inflammatory and analgesic agents.

Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs)

Mechanism of Action

The mechanism of action of thiophene derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, some thiophene-based compounds inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to anti-inflammatory effects . The presence of functional groups like carboxylic acids, esters, and amines enhances their biological activity and target recognition .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural Analogues with Alkyl/Alkoxy Substituents

(a) 2-Ethenylthiophene

- Structure : A thiophene ring with a vinyl (-CH=CH₂) group at the 2-position.

- Properties : Less polar than 2-(2,2-dimethoxyethyl)-thiophene due to the absence of oxygen atoms. Its reactivity is dominated by the electron-rich thiophene ring and conjugated double bond, making it useful in polymer chemistry .

- Applications: Potential use in conductive polymers and organic electronics.

(b) 2-(2-Thienyl)ethanol

- Structure : A thiophene ring with a hydroxymethyl (-CH₂OH) group at the 2-position.

- Properties : Higher polarity and hydrogen-bonding capacity compared to the dimethoxyethyl derivative.

- Applications : Pharmaceutical intermediate (e.g., in drug synthesis requiring hydroxyl functionality) .

(c) Natural Thiophene Derivatives (e.g., from Pluchea indica)

Derivatives with Aromatic/Acetyl Substituents

(a) 2-Acetyl-3-methylthiophene

- Structure : Thiophene with acetyl (-COCH₃) and methyl (-CH₃) groups at the 2- and 3-positions, respectively.

- Properties : The electron-withdrawing acetyl group reduces aromaticity, increasing susceptibility to nucleophilic attack.

- Applications : Intermediate in agrochemical and pharmaceutical research .

(b) Thiophene Fentanyl Hydrochloride

- Structure : A fentanyl analogue with a thiophene carboxamide group.

- Properties : High lipid solubility and opioid receptor affinity due to the thiophene moiety.

Comparative Data Table

Key Research Findings

Biological Activity

Thiophene, 2-(2,2-dimethoxyethyl)- is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

Thiophene, 2-(2,2-dimethoxyethyl)- is characterized by a thiophene ring with a dimethoxyethyl substituent. This unique substitution pattern contributes to its distinct chemical and physical properties, making it a valuable building block in organic synthesis .

Biological Activities

1. Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study synthesized various thiophene-based heterocycles and evaluated their activity against strains such as Staphylococcus aureus, Escherichia coli, Clostridium difficile, and Candida albicans. The results demonstrated that certain derivatives displayed potent antimicrobial activity, particularly against C. difficile, with minimum inhibitory concentration (MIC) values ranging from 2 to 4 μg/ml .

| Compound | Target Organism | MIC (μg/ml) |

|---|---|---|

| 17 | C. difficile | 2-4 |

| 8 | E. coli | Strong effect |

| 16 | E. coli (TolC mutant) | Strong effect |

2. Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer potential. A series of thiazole-bearing thiophene compounds were synthesized and tested against MCF-7 breast cancer cells using the MTT assay. The IC50 values indicated that several compounds exhibited promising cytotoxic effects, with some showing greater activity than the reference drug cisplatin .

| Compound | IC50 (μM) | Comparison to Cisplatin |

|---|---|---|

| 4b | 10.2 | More active |

| 13a | 11.5 | More active |

| Cisplatin | 13.3 | Reference |

3. Anti-inflammatory Mechanism

The mechanism of action for thiophene derivatives often involves inhibition of key enzymes associated with inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to reduced production of inflammatory mediators, highlighting the potential use of these compounds in developing anti-inflammatory drugs .

Case Studies

Case Study 1: Synthesis and Evaluation of Thiophene Derivatives

In a recent study, researchers synthesized a series of thiophene derivatives and assessed their biological activities. The study utilized molecular docking techniques to predict interactions with target proteins involved in bacterial resistance mechanisms. The results confirmed strong binding affinities for specific compounds against dihydrofolate reductase, suggesting potential applications in treating resistant bacterial infections .

Case Study 2: In Silico Studies on Thiophene Derivatives

In silico studies have demonstrated that thiophene derivatives possess favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. These studies included molecular dynamics simulations to evaluate the stability of ligand-target interactions under physiological conditions . Such findings are crucial for understanding the pharmacokinetics of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.